molecular formula C17H25NO4 B8125317 3-[(tert-Butoxycarbonylisobutylamino)-methyl]-benzoic acid

3-[(tert-Butoxycarbonylisobutylamino)-methyl]-benzoic acid

Cat. No.: B8125317
M. Wt: 307.4 g/mol
InChI Key: MIRONFRANUVTHM-UHFFFAOYSA-N
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Description

3-[(tert-Butoxycarbonylisobutylamino)-methyl]-benzoic acid is a compound that features a benzoic acid core with a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(tert-Butoxycarbonylisobutylamino)-methyl]-benzoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-[(tert-Butoxycarbonylisobutylamino)-methyl]-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The Boc-protected amino group can be substituted under specific conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-[(tert-Butoxycarbonylisobutylamino)-methyl]-benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(tert-Butoxycarbonylisobutylamino)-methyl]-benzoic acid involves the protection of the amino group by the Boc group. This protection allows for selective reactions at other functional groups without interference from the amino group. The Boc group can be removed under acidic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

  • 3-(tert-Butoxycarbonylamino)-benzoic acid
  • 3-(tert-Butoxycarbonylamino)-pyridine-2-carboxylic acid

Uniqueness

3-[(tert-Butoxycarbonylisobutylamino)-methyl]-benzoic acid is unique due to its specific structure, which provides stability and reactivity in various synthetic applications. Its Boc-protected amino group allows for selective reactions, making it a valuable compound in organic synthesis .

Properties

IUPAC Name

3-[[(2-methylpropan-2-yl)oxycarbonyl-(2-methylpropyl)amino]methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4/c1-12(2)10-18(16(21)22-17(3,4)5)11-13-7-6-8-14(9-13)15(19)20/h6-9,12H,10-11H2,1-5H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIRONFRANUVTHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC1=CC(=CC=C1)C(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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